![molecular formula C17H18N4O3S2 B2635425 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1351607-29-8](/img/structure/B2635425.png)
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide
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Overview
Description
The compound “2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide” is a derivative of benzothiazole . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have been found to have potent biological applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various spectroscopic techniques . The resonating structures of thiazole show that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Benzothiazoles have been used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
Benzothiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .Scientific Research Applications
Synthesis in Pharmaceutical Compounds
The chemical compound 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide has been studied for its synthesis process in the preparation of various pharmaceutical compounds. For instance, it has been involved in the synthesis of N-[4-({4-[(5-Methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine, an impurity in the antibacterial drug Sulfamethizole (Talagadadeevi et al., 2012). Additionally, it has been a precursor in the synthesis of new arylidene compounds from 2-iminothiazolidine-4-one derivatives, which have potential antimicrobial activity (Azeez & Abdullah, 2019).
Antibacterial Properties
Research has shown that derivatives of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide exhibit potent antibacterial activity. For example, a novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage have been synthesized and tested for in vitro antibacterial activity against various bacteria (Bhoi et al., 2015).
Anticancer Activity
Several studies have explored the anticancer potential of compounds synthesized from 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide. For instance, new benzimidazole–thiazole derivatives synthesized from this compound have shown promising anticancer activity against various cancer cell lines (Nofal et al., 2014). Additionally, its derivatives have been screened for antitumor activity in vitro against human tumor cell lines, demonstrating significant anticancer activity (Yurttaş et al., 2015).
Antimicrobial and Anticonvulsant Properties
The compound has also been a key ingredient in the synthesis of sulfonamide derivatives with observed antimicrobial activity and potential anticonvulsant effects. For instance, a study synthesized derivatives that showed good antimicrobial activity and compounds with protection against convulsions (Farag et al., 2012).
Photophysical Properties
The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals have been studied, revealing insights into the hydrogen bond associations and structural characteristics of these compounds (Balijapalli et al., 2017).
Mechanism of Action
properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[(4-sulfamoylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-21(17-20-14-4-2-3-5-15(14)25-17)11-16(22)19-10-12-6-8-13(9-7-12)26(18,23)24/h2-9H,10-11H2,1H3,(H,19,22)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNYLIAJNRAOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide |
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